molecular formula C11H19N3O3 B2828480 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1779213-06-7

1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2828480
CAS No.: 1779213-06-7
M. Wt: 241.291
InChI Key: NIZOPYCGXNZUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a morpholine ring linked via a carbonyl group to a piperazine moiety, which is further attached to an ethanone functional group. This scaffold is notable for its versatility in medicinal chemistry, as both morpholine and piperazine rings are common pharmacophores in drug design.

Properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-10(15)12-2-4-13(5-3-12)11(16)14-6-8-17-9-7-14/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOPYCGXNZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of morpholine-4-carbonyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone may exhibit anticancer properties. For instance, compounds structurally related to this molecule have been studied for their ability to inhibit androgen receptor functions in prostate cancer cells, suggesting potential therapeutic applications in oncology .

Neuropharmacology : The compound's piperazine moiety is known for its interactions with neurotransmitter receptors. Studies have explored its potential as a ligand for various receptors, indicating possible applications in treating neurological disorders such as depression or anxiety.

Biological Studies

Ligand Development : Due to its ability to bind to biological receptors, this compound can serve as a lead compound for developing new drugs targeting specific biological pathways. Its mechanism of action may involve modulating receptor activity, which is crucial in drug design and development.

Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders .

Industrial Applications

Specialty Chemicals Production : In industrial settings, this compound can be utilized as a building block for synthesizing more complex molecules. Its unique combination of functional groups makes it suitable for producing specialty chemicals used in various applications, including agrochemicals and polymers.

Case Study 1: Anticancer Research

A study published in Endocrinology demonstrated that derivatives of this compound inhibited androgen receptor functions in castration-resistant prostate cancer cells. This finding supports the potential use of this compound in developing new cancer therapies aimed at targeting hormone-dependent pathways .

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological effects of piperazine derivatives highlighted the potential of this compound as a novel treatment for anxiety disorders. The study indicated that the compound could act on serotonin receptors, providing a basis for further exploration in psychiatric medicine .

Mechanism of Action

The mechanism by which 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor and modulate its activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a piperazine-ethanone core with several derivatives, but differences in substituents critically influence physicochemical properties and biological activity.

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name Substituents on Piperazine Key Functional Groups Molecular Weight Reported Activity
Target Compound Morpholine-4-carbonyl Morpholine, carbonyl ~320 (estimated) N/A (structural inference)
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl, 2-methoxyphenyl Acetyl linkage, methoxy ~420 Antipsychotic (anti-D2/5-HT2A)
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone Trifluoromethylphenylsulfonyl, tetrazolyl Sulfonyl, tetrazole ~558 Antiproliferative
UDO 4-(Trifluoromethyl)phenyl, pyridin-3-yl Trifluoromethyl, pyridine ~450 CYP51 inhibition (anti-T. cruzi)
1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]piperazinyl}ethanone Trifluoromethylbenzyl Morpholine, benzyl ~424 N/A (structural inference)
Iloperidone 6-Fluoro-1,2-benzisoxazol-3-yl, methoxyphenyl Benzisoxazole, methoxy ~426 Antipsychotic (5-HT2A/D2 antagonism)

Pharmacological Activity and Mechanism

  • Antipsychotic Potential: Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone () exhibit dual anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) activity, key for atypical antipsychotics. The target compound’s morpholine group may reduce catalepsy risk compared to biphenyl derivatives due to altered receptor binding kinetics .
  • Antiproliferative Activity: Sulfonyl-piperazine derivatives (Evidences 2, 3) show antiproliferative effects, likely due to sulfonyl groups enhancing metabolic stability.
  • Enzyme Inhibition : Pyridine-based analogs (e.g., UDO in ) inhibit CYP51, critical for treating Chagas disease. The morpholine group in the target compound might modulate electron affinity (EA), a key QSAR parameter for enzyme interactions .

Biological Activity

1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone is a compound featuring a morpholine and piperazine moiety, which has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Chemical Formula : C12H16N2O2
  • CAS Number : 1779213-06-7

The structure consists of a piperazine ring linked to a morpholine carbonyl group, contributing to its unique pharmacological profile.

This compound acts primarily as a competitive antagonist at dopamine and serotonin receptors. This interaction inhibits the binding of neurotransmitters, potentially leading to various therapeutic effects, particularly in neuropharmacology.

Antidepressant and Antipsychotic Effects

Research indicates that this compound may exhibit antidepressant and antipsychotic properties due to its receptor antagonism. It has been shown to modulate neurotransmitter systems associated with mood regulation.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of piperazine compounds, including this compound, possess antimicrobial properties. For instance, related piperazine derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-proliferative Activity

In vitro studies have reported anti-proliferative effects against cancer cell lines. The compound's structure allows it to inhibit cell growth in various cancer types, including breast (MCF-7) and liver (HepG2) cancer cells, with IC50 values indicating effective concentrations below 25 μM .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several piperazine derivatives. Among them, compounds similar to this compound showed notable inhibition zones against pathogenic bacteria, suggesting potential for development into therapeutic agents .

CompoundGram-positive ActivityGram-negative Activity
Compound AHigh (17 mm)Moderate (13 mm)
Compound BModerate (15 mm)Low (10 mm)
This compoundSignificantModerate

Study 2: Anti-cancer Properties

In a screening for anti-cancer activity, the compound was tested against various cell lines. Results indicated that it effectively reduced cell viability in MCF-7 and HepG2 cells at concentrations as low as 25 μM .

Cell LineIC50 (μM)
MCF-7<25
HepG2<25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(Morpholine-4-carbonyl)piperazin-1-yl)ethanone, and how is purity ensured during synthesis?

  • Synthesis Routes : The compound is typically synthesized via multi-step reactions involving condensation of morpholine-4-carbonyl chloride with piperazine derivatives. Key intermediates are prepared through coupling reactions (e.g., amide bond formation), often using dichloromethane or DMF as solvents and potassium carbonate as a base .
  • Purity Assurance : Purification methods include recrystallization (using ethanol or acetone) and column chromatography (silica gel, gradient elution). Continuous flow reactors may optimize reaction efficiency in industrial settings . Final purity is validated via HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, with characteristic signals for morpholine (δ 3.6–3.8 ppm) and piperazine (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 297.2) and fragmentation patterns .
  • X-Ray Crystallography : Monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 10.2 Å, b = 12.5 Å) validate 3D structure and intermolecular interactions .

Q. What purification methods are most effective for isolating this compound post-synthesis?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves polar by-products .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, monitored by melting point analysis (e.g., 148–150°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-product formation?

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C during acyl chloride addition) reduces side reactions like over-alkylation .
  • Catalyst Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) enhances coupling efficiency in anhydrous conditions .
  • Solvent Optimization : Substituting DMF with THF improves solubility of intermediates, increasing yield by ~15% .

Q. What experimental strategies address discrepancies in reported biological activity data for this compound?

  • Dose-Response Curves : Validate potency (e.g., IC50 values) across multiple assays (e.g., kinase inhibition vs. GPCR binding) to isolate target-specific effects .
  • Batch Consistency Analysis : Compare biological activity of batches synthesized via different routes (e.g., solution-phase vs. solid-phase) to identify purity-driven variations .
  • Structural Analog Testing : Replace morpholine with thiomorpholine to assess if sulfur substitution alters activity, resolving conflicting data on target selectivity .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets such as kinases or GPCRs?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., PARP-1) on sensor chips to measure binding kinetics (kon/koff) in real time .
  • Fluorescence Polarization : Use fluorescently labeled ATP analogs to quantify competitive binding in kinase assays .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in cell lysates post-treatment to confirm target engagement .

Data Contradiction Analysis

  • Example : Conflicting reports on solubility (DMSO vs. aqueous buffers) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify polymorphs by detecting distinct melting endotherms .
  • Resolution : Standardize solvent systems (e.g., 10% DMSO in PBS) and pre-filter solutions (0.22 µm) to ensure consistency in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.